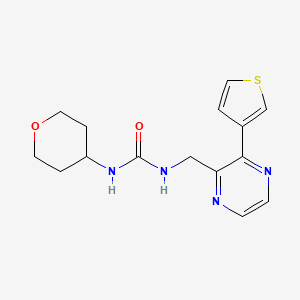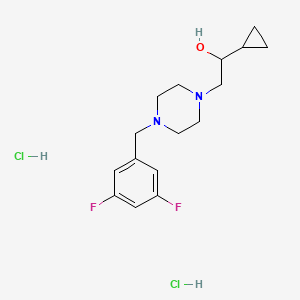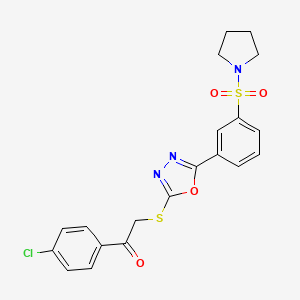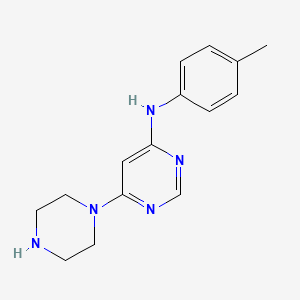
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. THPP is a urea derivative that has shown promising results in the study of biochemical and physiological effects, as well as in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Tuning Physical Properties
Hydrogel formation through the self-assembly of low molecular weight gelators is a critical area of research with applications in drug delivery, tissue engineering, and materials science. The study by Lloyd and Steed (2011) highlights how anion identity can influence the rheology and morphology of hydrogels formed by urea derivatives, offering a pathway to tune these materials' physical properties for various applications (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
The development of new synthetic methodologies for heterocyclic compounds is fundamental to pharmaceutical research. Ghorbani‐Vaghei et al. (2015) demonstrated a one-pot synthesis approach for furano and pyrano pyrimidinones using urea derivatives, showcasing the versatility of these compounds in synthesizing biologically relevant heterocycles (Ghorbani‐Vaghei et al., 2015).
Anticancer Agents
Research into novel anticancer agents remains a priority in medicinal chemistry. The synthesis and analysis of pyrazole compounds, as reported by Thomas et al. (2019), illustrate the potential of urea derivatives in developing new therapeutic options. These compounds' electronic structure and physico-chemical properties were studied alongside their docking analysis to evaluate their potential as anticancer agents (Thomas et al., 2019).
Eco-Friendly Catalysis
The search for environmentally benign catalytic processes is crucial for sustainable chemistry. Brahmachari and Banerjee (2014) introduced an eco-friendly multicomponent reaction using urea as an organo-catalyst for synthesizing densely functionalized heterocyclic scaffolds at room temperature, underscoring the role of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).
Crystal Structure Analysis
The crystal structure analysis of compounds is essential for understanding their chemical behavior and potential applications. Sharma et al. (2015) detailed the synthesis and crystal structure of a pyrano[3,2-c]pyran derivative catalyzed by urea, providing insights into the molecular geometry and interactions critical for designing new compounds with desired properties (Sharma et al., 2015).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-12-1-6-21-7-2-12)18-9-13-14(17-5-4-16-13)11-3-8-22-10-11/h3-5,8,10,12H,1-2,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBJQBTGHDBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)

![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)

![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)
![N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2429501.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)
![N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2429506.png)
![N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2429507.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2429508.png)
![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2429510.png)

![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)
